molecular formula C6H8N2 B1282392 4-cyclopropyl-1H-pyrazole CAS No. 90253-21-7

4-cyclopropyl-1H-pyrazole

Cat. No.: B1282392
CAS No.: 90253-21-7
M. Wt: 108.14 g/mol
InChI Key: FHHRJUAWRYSTJL-UHFFFAOYSA-N
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Description

4-cyclopropyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H8N2 and its molecular weight is 108.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient and Divergent Synthesis : 4-cyclopropyl-1H-pyrazole has been used in efficient and divergent one-pot syntheses of fully substituted 1H-pyrazoles and isoxazoles from cyclopropyl oximes. This synthesis varies based on the reaction conditions, leading to different products (Wang et al., 2008).
  • Role in Synthesis of Cyclopropenyl Alcohols : The compound has been implicated in the surprising formation of tetrasubstituted 3H-pyrazoles from certain alcohols, which upon photolysis yield α- and β-dimethylcyclopropenyl alcohols (Hamdi et al., 2005).

Biological and Pharmacological Activities

  • Antifungal and Antimicrobial Agents : Derivatives of this compound, such as cyclopropyl-pyrazole hybrids, have been synthesized and evaluated for their antifungal properties. These hybrids have shown potential in biological activities (Burde & Rahatgaonkar, 2019).
  • Anticancer Properties : Some pyrazole derivatives, including those related to this compound, have shown promising results as antiproliferative agents against cancer cell lines, suggesting their potential role in cancer treatment (Ananda et al., 2017).
  • Antioxidant Activities : Pyrazole derivatives, including this compound variants, have been tested for antioxidant activities and shown notable results. This indicates potential applications in conditions where oxidative stress is a key factor (Karrouchi et al., 2019).

Synthetic Methodology Advancements

  • Facilitating Novel Syntheses : The reactivity of derivatives bearing a cyclopropyl group at the C3-position in palladium-catalyzed direct arylations has been studied, demonstrating the compound's role in facilitating novel synthetic pathways (Sidhom et al., 2018).
  • Innovations in Cycloaddition Reactions : Direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent represents an innovative approach in the field of medicinal chemistry. This methodology highlights the compound's utility in creating nitrogenated compounds, which are crucial in pharmaceutical applications (Gagnon et al., 2007).

Safety and Hazards

Pyrazole derivatives are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-cyclopropyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-2-5(1)6-3-7-8-4-6/h3-5H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHRJUAWRYSTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50524004
Record name 4-Cyclopropyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50524004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90253-21-7
Record name 4-Cyclopropyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50524004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclopropyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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